molecular formula C25H22ClN3O3 B2990850 2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole CAS No. 440640-70-0

2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No. B2990850
CAS RN: 440640-70-0
M. Wt: 447.92
InChI Key: BCAVEXKUNZWIHN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a useful research compound. Its molecular formula is C25H22ClN3O3 and its molecular weight is 447.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives related to "2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole" and evaluated their antimicrobial efficacy. For instance, the synthesis of dihydropyrimido[1,2-a]pyrimidine derivatives and their antimicrobial activity against Gram-positive and Gram-negative bacteria have been explored, showcasing potential for therapeutic applications (Abdelghani, Said, Assy, & Hamid, 2017). Similarly, novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines have demonstrated potent antimicrobial activity, highlighting the chemical structure's relevance in developing new antimicrobial agents (Göker, Alp, & Yıldız, 2005).

Antifungal and Antitumor Applications

Research on "2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole" derivatives has also extended into antifungal and antitumor activities. For example, the synthesis of novel benzothiazole pyrimidine derivatives and their evaluation for antifungal activity have been documented, presenting a potential route for the development of new antifungal agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016). Additionally, [1,2,4]triazino[4,5-a]benzimidazole derivatives have shown promising antitumor activity in vitro, especially against human breast adenocarcinoma cell lines, indicating their potential as anticancer agents (El‐Nassan, 2012).

Antioxidant Potential

The exploration of the antioxidant potential of newly synthesized compounds related to "2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole" has also been pursued. A study on 2,3-disubstituted quinazoline-4(3H)-ones highlighted their potent inhibitory action against bacterial strains and profound antioxidant potential, suggesting the versatility of the chemical structure in various biomedical applications (Kumar, Sharma, Kumari, & Kalal, 2011).

Agricultural Applications

Furthermore, the use of derivatives in agricultural applications, such as for the sustained release of fungicides, underscores the compound's versatility. Polymeric and solid lipid nanoparticles have been studied for the delivery of agricultural fungicides, demonstrating enhanced stability and decreased toxicity, which could revolutionize plant disease management (Campos et al., 2015).

properties

IUPAC Name

2-(4-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-30-22-14-24(32-3)23(31-2)12-17(22)21-13-19(15-8-10-16(26)11-9-15)28-25-27-18-6-4-5-7-20(18)29(21)25/h4-14,21H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAVEXKUNZWIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

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